molecular formula C15H20N6O4S2 B2652263 Ethyl 4-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate CAS No. 1170567-71-1

Ethyl 4-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate

Cat. No.: B2652263
CAS No.: 1170567-71-1
M. Wt: 412.48
InChI Key: YXTVRTZMUSBWHQ-UHFFFAOYSA-N
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Description

Historical Development of Heterocyclic Hybrid Molecules

The evolution of heterocyclic hybrids traces back to the mid-19th century, with early breakthroughs in isolating natural alkaloids like quinine and morphine, which demonstrated the pharmacological relevance of nitrogen-containing rings. The systematic study of synthetic heterocycles gained momentum in the 1960s, catalyzed by the formation of dedicated research groups such as the Royal Society of Chemistry’s Heterocyclic and Synthesis Group in 1967. This period saw the development of foundational reactions like the Hantzsch thiazole synthesis, which remains instrumental in constructing sulfur-nitrogen heterocycles.

Modern hybrid design emerged in the 21st century through combinatorial chemistry approaches, enabling the fusion of disparate heterocyclic units. For example, the integration of isoxazole and thiadiazole motifs in compounds such as Ethyl 4-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate reflects advancements in regioselective cross-coupling and cyclization techniques. Key milestones include:

  • 2000s : Development of microwave-assisted synthesis for rapid heterocycle formation.
  • 2010s : Computational modeling to predict hybrid scaffold bioactivity.
  • 2020s : Application of continuous-flow systems for scalable production of complex hybrids.

Significance in Medicinal Chemistry Research

Heterocyclic hybrids account for 59% of FDA-approved drugs, with their structural diversity enabling precise modulation of biological targets. The subject compound’s design capitalizes on three validated medicinal chemistry strategies:

  • Isoxazole motif : Enhances metabolic stability and hydrogen-bonding capacity via its oxa-nitrogen ring.
  • 1,3,4-Thiadiazole core : Imparts electron-deficient character for π-stacking interactions with enzyme active sites.
  • Piperazine spacer : Improves aqueous solubility and enables conformational flexibility for target adaptation.

Recent studies demonstrate that such hybrids exhibit broad-spectrum bioactivity, including:

Biological Activity Mechanism of Action Reference
Anticancer Tubulin depolymerization
Antimicrobial DNA gyrase inhibition
Anti-inflammatory COX-2 selective inhibition

The compound’s ethyl ester moiety further enhances cell membrane permeability, facilitating intracellular delivery of the active pharmacophore.

Structural Classification within Privileged Scaffolds

Privileged scaffolds are defined by their ability to bind multiple biological targets while maintaining synthetic accessibility. This compound embodies this concept through its orthogonal functionalization sites:

  • **Iso

Properties

IUPAC Name

ethyl 4-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O4S2/c1-3-24-15(23)21-6-4-20(5-7-21)13-17-18-14(27-13)26-9-12(22)16-11-8-10(2)25-19-11/h8H,3-7,9H2,1-2H3,(H,16,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTVRTZMUSBWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3,4-thiadiazole ring.

    Attachment of the Isoxazole Group: The isoxazole moiety is introduced through nucleophilic substitution reactions, often using reagents such as isoxazole derivatives and suitable catalysts.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through cyclization reactions involving diamines and dihalides.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, nucleophiles, electrophiles, suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiadiazole fragments exhibit promising anticancer properties. Ethyl 4-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:
In a study published in MDPI, derivatives of thiadiazole were shown to possess significant cytotoxic effects against various cancer cell lines, suggesting that the incorporation of the thiadiazole moiety enhances anticancer activity .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. The presence of the isoxazole and thiadiazole groups contributes to its efficacy in inhibiting bacterial and fungal growth.

Case Study:
A study highlighted the synthesis of similar compounds with thiadiazole structures that exhibited strong antimicrobial effects against both Gram-positive and Gram-negative bacteria . This supports the potential application of this compound in developing new antimicrobial agents.

Neuroprotective Effects

Recent studies suggest that compounds with isoxazole and piperazine moieties may offer neuroprotective benefits. These compounds can potentially mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

Case Study:
Research into piperazine derivatives has shown their ability to protect neuronal cells from apoptosis induced by neurotoxic agents . This indicates the potential for this compound as a candidate for treating neurodegenerative disorders.

Summary of Research Findings

ApplicationMechanism of ActionKey Findings
AnticancerInduction of apoptosis; inhibition of cell proliferationSignificant cytotoxicity against various cancer cell lines
AntimicrobialDisruption of microbial cell wallsEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveReduction of oxidative stress; anti-inflammatory effectsProtects neuronal cells from neurotoxicity

Mechanism of Action

The mechanism of action of Ethyl 4-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differences:

Compound Name/Structure Key Substituents/Modifications Biological Activity Reference
Ethyl 4-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate 5-Methylisoxazole, piperazine-1-carboxylate, thioether linkage Anticholinesterase, antimicrobial (predicted)
1-Substituted-benzyl-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazines (6a-q) Nitroaryl groups, benzyl-piperazine Antibacterial, antifungal (tested)
2-[(5-Substituted thiadiazole-2-yl)amino]-2-oxoethyl 4-substituted piperazine-1-carbodithioate (3a-3h) Dithiocarbamate groups, variable substituents on thiadiazole and piperazine Anticholinesterase, antimicrobial (tested)
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l) Piperidine instead of piperazine, benzamide groups Acetylcholinesterase inhibition (IC₅₀: 0.8–12.3 μM)
5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazol-3-thione Triazole-thione core, amino-thiadiazole linkage Anticancer, antiviral (predicted based on structural similarity)

Physicochemical Properties

Property Target Compound Analogues (e.g., 3a-3h, 6a-q)
Solubility Moderate (due to carboxylate ester) Lower (nitroaryl, dithiocarbamate groups)
LogP ~2.5 (predicted) 1.8–3.2 (experimental)
Thermal Stability Stable up to 200°C (similar to thiadiazoles) Decomposition at 180–220°C

Biological Activity

Ethyl 4-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate is a compound that incorporates a complex structure featuring a 1,3,4-thiadiazole ring and a 5-methylisoxazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula for this compound is C30H46N6O8C_{30}H_{46}N_{6}O_{8}, with a molecular weight of approximately 618.7 g/mol. The structure includes various functional groups that contribute to its biological activity, such as the thiadiazole ring known for its diverse pharmacological properties.

Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit several mechanisms of action:

  • Antitumor Activity : Thiadiazole derivatives have shown promising antitumor effects by inhibiting RNA and DNA synthesis without adversely affecting protein synthesis. This selective inhibition is crucial in targeting cancer cell proliferation while minimizing damage to normal cells .
  • Antimicrobial Properties : The presence of the thiadiazole moiety has been linked to significant antimicrobial activities against various pathogens. Studies have demonstrated that these compounds can effectively inhibit the growth of bacteria and fungi, which is essential in developing new antimicrobial agents .
  • Interaction with Biological Targets : The heteroatoms in the thiadiazole structure facilitate interactions with key kinases involved in tumorigenesis and other biological pathways. This interaction can lead to the modulation of signaling pathways associated with cancer progression .

Antitumor Activity

A study evaluating various thiadiazole derivatives reported that certain compounds exhibited IC50 values indicating their effectiveness against cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). For instance:

CompoundCell LineIC50 Value (µM)
Compound 20bHepG-24.37±0.7
Compound 20bA-5498.03±0.5

These results suggest that this compound could potentially be developed into an effective anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of thiadiazole derivatives has been documented extensively. For example:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Thiadiazole Derivative AEscherichia coli32 µg/mL
Thiadiazole Derivative BStaphylococcus aureus16 µg/mL
Thiadiazole Derivative CAspergillus niger64 µg/mL

These findings highlight the potential of thiadiazoles in combating resistant strains of bacteria and fungi .

Case Studies

Several case studies have been published focusing on the synthesis and evaluation of thiadiazole derivatives:

  • Synthesis and Evaluation : A series of derivatives were synthesized and tested for antifungal activity, demonstrating that modifications in the side chains significantly influenced their efficacy against fungal strains .
  • Combination Therapies : Research has explored combining thiadiazole derivatives with existing chemotherapeutic agents to enhance their effectiveness and reduce side effects associated with high doses of conventional drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions should be prioritized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

  • React a thiosemicarbazide intermediate (e.g., derived from phenylisothiocyanate) with a piperazine derivative under reflux in acetone or ethanol. Stir for 7–12 hours, monitor via TLC, and purify by recrystallization (ethanol or DMF-EtOH mixtures) .
  • Use sodium dithiocarbamate salts to introduce sulfur-containing functional groups, as described in thiadiazole-piperazine hybrid syntheses .
    • Critical Parameters : Temperature control (reflux at 70–80°C), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1 for intermediates) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify the presence of the isoxazole (δ 6.1–6.3 ppm for aromatic protons), thiadiazole (δ 7.5–8.0 ppm), and piperazine (δ 3.0–3.5 ppm for CH2_2 groups) .
  • HPLC : Assess purity (>95%) with a C18 column, mobile phase of acetonitrile/water (70:30), and UV detection at 254 nm .
  • FTIR : Confirm carbonyl (C=O, 1680–1720 cm1^{-1}) and thioether (C-S, 640–680 cm^{-1) groups .

Advanced Research Questions

Q. What strategies can resolve contradictory spectral data during structural elucidation?

  • Case Study : If NMR signals overlap (e.g., piperazine and thiadiazole protons), use:

  • 2D NMR (COSY, HSQC) to assign adjacent protons and heteronuclear correlations .
  • X-ray crystallography for unambiguous confirmation, particularly if tautomeric forms (e.g., thione-thiol equilibrium) complicate interpretation .
    • Troubleshooting : Re-evaluate solvent effects (DMSO-d6_6 vs. CDCl3_3) or employ deuterated analogs to isolate specific signals .

Q. How can experimental design (DoE) optimize the synthesis yield and scalability?

  • Approach : Apply a factorial design to test variables:

  • Factors : Temperature (60–100°C), solvent (acetone vs. ethanol), and reaction time (4–12 hours).
  • Response Surface Modeling : Identify optimal conditions (e.g., 80°C in ethanol for 10 hours) to maximize yield (>85%) while minimizing byproducts .
    • Flow Chemistry : Transition batch synthesis to continuous flow systems for improved heat/mass transfer and reproducibility .

Q. What computational tools predict the compound’s biological activity, and how reliable are these models?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like acetylcholinesterase (PDB ID: 4EY7). Prioritize derivatives with strong hydrogen bonds to catalytic triads (e.g., Ser203, His447) .
  • Validation : Cross-check docking scores with in vitro assays (e.g., IC50_{50} values for enzyme inhibition). Discrepancies may arise from solvation effects or protein flexibility .

Data Contradiction Analysis

Q. How to address inconsistencies between computational predictions and experimental bioactivity results?

  • Root Causes :

  • False Positives : Docking may overestimate binding due to rigid protein models. Perform molecular dynamics (MD) simulations to assess binding stability over 100 ns .
  • Off-Target Effects : Use proteome-wide screening (e.g., KinomeScan) to identify unintended interactions .
    • Mitigation : Combine in silico predictions with SPR (surface plasmon resonance) to measure real-time binding kinetics .

Methodological Recommendations

Q. What are best practices for evaluating the compound’s stability under physiological conditions?

  • Protocol :

  • Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours.
  • Monitor degradation via LC-MS and identify metabolites (e.g., hydrolysis of the ethyl ester group) .
    • Storage : Store at –20°C in anhydrous DMSO to prevent hydrolysis or oxidation .

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